7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1694758-02-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₁₂N₆ and a molecular weight of 168.20 g/mol . Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with an aminomethyl group at position 7 and an amine at position 2.
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H8N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h1-2H,3,7H2,(H2,8,11) |
InChI Key |
FEGXRGQLTDJNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only reduces reaction times but also enhances product yields, making it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, Pb(OAc)4
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as CDK2, by binding to the active site and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Impact on Solubility: The target compound’s aminomethyl group at position 7 introduces polarity, likely improving aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenyl or methyl groups) . Chlorophenyl or trifluoromethyl groups (e.g., compound 95 in and 898743-92-5 in ) enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility.
Synthetic Accessibility: Derivatives with 7-chloro intermediates (e.g., ) are synthesized via nucleophilic substitution, yielding 50–90% . Low yields (e.g., 11% for compound 95 ) highlight challenges in introducing bulky or electron-deficient substituents.
Biological Activity Trends: Chlorophenyl derivatives (e.g., compound 95) show potent antiplasmodial activity against Plasmodium falciparum due to halogen-mediated target binding . The target compound’s aminomethyl group may favor interactions with polar residues in enzymes or receptors, though specific activity data are lacking in the evidence.
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Select Compounds
*LogP values estimated using fragment-based methods.
- The target compound’s lower molecular weight and higher hydrogen-bonding capacity suggest favorable pharmacokinetics for renal excretion and reduced metabolic instability.
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